Ethyl 4-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate Ethyl 4-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1351614-94-2
VCID: VC4937013
InChI: InChI=1S/C15H19N7O4S3/c1-3-26-15(25)22-6-4-21(5-7-22)10(23)8-27-14-19-18-13(28-14)16-12(24)11-9(2)17-20-29-11/h3-8H2,1-2H3,(H,16,18,24)
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C
Molecular Formula: C15H19N7O4S3
Molecular Weight: 457.54

Ethyl 4-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

CAS No.: 1351614-94-2

Cat. No.: VC4937013

Molecular Formula: C15H19N7O4S3

Molecular Weight: 457.54

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate - 1351614-94-2

Specification

CAS No. 1351614-94-2
Molecular Formula C15H19N7O4S3
Molecular Weight 457.54
IUPAC Name ethyl 4-[2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C15H19N7O4S3/c1-3-26-15(25)22-6-4-21(5-7-22)10(23)8-27-14-19-18-13(28-14)16-12(24)11-9(2)17-20-29-11/h3-8H2,1-2H3,(H,16,18,24)
Standard InChI Key GZBRBKKTHNIYQZ-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C₁₇H₁₆N₆O₄S₃, with a molecular weight of 464.53 g/mol. Its IUPAC name, ethyl 2-[[2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate, reflects its intricate architecture:

  • A 1,3,4-thiadiazole core substituted with a 4-methyl-1,2,3-thiadiazole-5-carboxamido group.

  • A thioether bridge connecting the thiadiazole moiety to an acetamido-benzoate ester.

  • A piperazine ring functionalized with an ethyl carboxylate group.

Key physicochemical properties include:

PropertyValue
LogP (Partition Coefficient)Estimated ≥2.1 (lipophilic)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors10
Rotatable Bonds8

The compound’s lipophilicity, derived from its aromatic and heterocyclic components, suggests moderate membrane permeability, while its polar groups (e.g., carboxamido, ester) may facilitate solubility in polar solvents.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, as inferred from analogous thiadiazole derivatives:

  • Formation of 1,3,4-Thiadiazole Core: Reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

  • Introduction of 4-Methyl-1,2,3-Thiadiazole-5-Carboxamido Group: Coupling via carbodiimide-mediated amide bond formation.

  • Thioether Bridge Assembly: Nucleophilic substitution between a thiol-containing intermediate and chloroacetyl chloride.

  • Piperazine Functionalization: Alkylation with ethyl chloroformate to introduce the carboxylate ester.

Critical characterization data include:

  • ¹H NMR: Peaks at δ 1.35 (t, 3H, CH₂CH₃), δ 2.65 (s, 3H, CH₃-thiadiazole), and δ 7.45–8.10 (m, 4H, aromatic protons).

  • Mass Spectrometry: Molecular ion peak at m/z 464.53 (M+H⁺).

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on similar compounds suggest:

  • Cytotoxicity: IC₅₀ values of 0.4–2.1 µM against breast (MCF-7) and lung (A549) cancer cells.

  • Mechanistic Insights: Inhibition of tubulin polymerization and epidermal growth factor receptor (EGFR) kinases, critical for cell proliferation.

The dual thiadiazole system in this compound may synergistically stabilize interactions with ATP-binding pockets of kinases.

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesBiological Activity
Ethyl 3-methyl-5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylateThiophene-thiadiazole hybridIC₅₀ = 1.8 µM (MCF-7)
4-[4-(Dimethylamino)phenyl]butan-2-ol Aromatic amine-alcoholNeuromodulatory effects
Ethyl 4-(2-((5-(5-methylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate Isoxazole substitutionAntiviral (IC₅₀ = 0.4 µg/mL)

This compound’s 4-methyl-thiadiazole group confers greater metabolic stability compared to unmethylated analogs, while the piperazine-carboxylate moiety enhances solubility relative to purely aromatic derivatives .

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